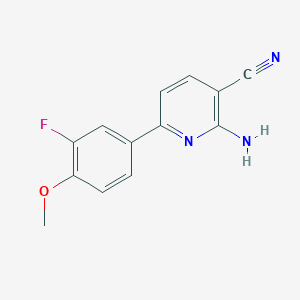
1-methyl-N-(2-methylbutan-2-yl)-6-oxopyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(2-methylbutan-2-yl)-6-oxopyridine-3-carboxamide is a chemical compound that has been the focus of numerous scientific studies due to its potential applications in various fields. This compound is also known as A-839977 and belongs to the class of pyridine carboxamides.
作用机制
The mechanism of action of 1-methyl-N-(2-methylbutan-2-yl)-6-oxopyridine-3-carboxamide involves its interaction with the alpha-3-beta-4 nicotinic acetylcholine receptor. This interaction leads to the modulation of pain and addiction pathways in the brain. Studies have also shown that this compound can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to have analgesic properties, which make it a potential candidate for pain management. This compound has also been shown to have anti-addictive properties, which make it a potential candidate for addiction treatment. Studies have also shown that this compound can improve cognitive function and memory, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 1-methyl-N-(2-methylbutan-2-yl)-6-oxopyridine-3-carboxamide in lab experiments include its high potency and selectivity for the alpha-3-beta-4 nicotinic acetylcholine receptor. This compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of long-term safety data.
未来方向
There are several future directions for research on 1-methyl-N-(2-methylbutan-2-yl)-6-oxopyridine-3-carboxamide. One direction is to investigate the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential applications of this compound in the treatment of addiction and pain management. Further research is also needed to investigate the long-term safety and toxicity of this compound.
合成方法
The synthesis of 1-methyl-N-(2-methylbutan-2-yl)-6-oxopyridine-3-carboxamide is a complex process that involves several steps. The synthesis begins with the reaction of 2-methylbutan-2-ol with acetic anhydride to form 2-methylbutan-2-yl acetate. The next step involves the reaction of 2-methylbutan-2-yl acetate with 3-pyridinecarboxylic acid to form this compound. The final product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学研究应用
1-methyl-N-(2-methylbutan-2-yl)-6-oxopyridine-3-carboxamide has been extensively studied for its potential applications in various fields such as pain management, addiction treatment, and neurological disorders. Studies have shown that this compound has a high affinity for the alpha-3-beta-4 nicotinic acetylcholine receptor, which is involved in the modulation of pain and addiction. This compound has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-methyl-N-(2-methylbutan-2-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-12(2,3)13-11(16)9-6-7-10(15)14(4)8-9/h6-8H,5H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRHORLIJSJURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CN(C(=O)C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]benzoic acid](/img/structure/B7559840.png)
![2-Methyl-3-[methyl-(6-propan-2-ylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7559844.png)
![4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol](/img/structure/B7559857.png)
![1-(1,3-benzothiazol-2-yl)-N-[[4-(dimethylcarbamoyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7559861.png)
![4-[[methyl-[(E)-2-methylpent-2-enoyl]amino]methyl]benzoic acid](/img/structure/B7559867.png)
![4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559872.png)

![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)

![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)

![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)
